3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring with a carboxylic acid group and a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 2-formylbenzoic acid with primary amines and secondary phosphine oxides under catalyst-free, mild conditions . This method is advantageous due to its high atom efficiency and the ability to form products in a single step.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxylic acid share structural similarities with 3-Oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid.
Indole Derivatives: Indole-3-acetic acid and its derivatives also exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a p-tolyl group
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-2-4-9(5-3-8)14-11(15)10(12(16)17)6-7-13-14/h2-7H,1H3,(H,16,17) |
InChI Key |
YIQHADCEMYNVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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